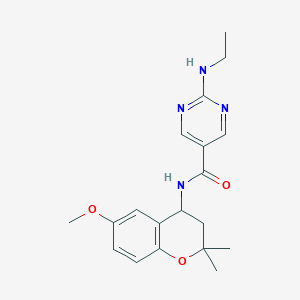![molecular formula C19H21N5O3 B5548552 4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)
4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone derivatives involves complex organic reactions. Starting from phthalic anhydride, derivatives of phthalazin-1(2H)-one are designed and synthesized. These derivatives are then characterized by spectral data and evaluated for their activities, indicating a multi-step synthetic process that allows for the introduction of various substituents into the phthalazinone scaffold (Sridhara et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction studies further elucidate the structural properties, providing insights into the molecular conformation and intermolecular interactions. For example, derivatives of 1,3,4-oxadiazole-2-thione with substituted piperazine and adamantanyl substituents have been characterized, revealing functionalized structures with specific conformations (El-Emam et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with secondary amines and formaldehyde to yield corresponding N-Mannich bases. Such reactions are pivotal for introducing new functional groups and modifying the compound's chemical properties, leading to derivatives with different chemical behaviors (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often determined through experimental studies. These properties are crucial for understanding the compound's stability and suitability for further development. For instance, crystal structure studies and DFT calculations on novel piperazine derivatives provide insights into their stability and reactivity, guiding further synthetic modifications (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and potential for further chemical modifications, are critical for the development of these compounds. Studies involving the synthesis and evaluation of new derivatives highlight the versatility of the phthalazinone scaffold and its potential for generating a wide array of biologically active molecules (Hekal et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A series of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, related to the core structure of interest, were prepared and characterized. These compounds were screened for their antimicrobial activities against various bacteria and fungi strains, with several showing notable antimicrobial activity (A. M. Sridhara et al., 2011). Another study focused on the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives, again highlighting the antimicrobial potential of compounds related to the core chemical structure (A. M. Sridhara et al., 2010).
Potential Antipsychotic Agents
Research into cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists has identified derivatives with potential as atypical antipsychotic agents. Structural modifications to the bicyclic amide subunit, including phthalazinone derivatives, have shown varying degrees of potency and selectivity, highlighting their relevance in developing treatments for schizophrenia with lower extrapyramidal side effects (Mark H. Norman et al., 1994).
Antimicrobial and Antifungal Activities
New 1,2,4-triazole and 1,3,4-thiadiazole derivatives, incorporating phthalazinone units, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds demonstrated notable efficacy against specific bacterial and fungal strains, highlighting their potential in antimicrobial therapy (T. Önkol et al., 2008).
Advanced Material Applications
The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups have been explored for applications in proton exchange membranes. These novel materials, synthesized via solution polycondensation, exhibit excellent thermal stability, low water uptake, and promising conductivity, making them suitable for fuel cell applications (Chengde Liu et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-methyl-2-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-14-7-3-4-8-15(14)19(26)24(21-12)11-17(25)23-10-6-5-9-16(23)18-20-13(2)22-27-18/h3-4,7-8,16H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKFUYZVPJZUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCCC3C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)


![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)
